Dimethylphosphoramidic dichloride

描述

Contextual Significance in Chemical Sciences

Dimethylphosphoramidic dichloride, also known as N,N-Dimethylphosphoramidodichloridate, is a key organophosphorus compound with considerable importance in synthetic and industrial chemistry. wikipedia.orglookchem.com Its significance stems from its role as a versatile intermediate and reagent. It is a foundational building block for the synthesis of more complex phosphoramidates. wikipedia.orglookchem.com The reactivity of its two chlorine atoms allows for a wide range of chemical transformations, making it a valuable tool for chemists.

In academic and industrial research, it is recognized as an important raw material and intermediate for producing pharmaceuticals, agrochemicals, and dyestuffs. lookchem.com Furthermore, it serves as a precursor in the synthesis of the nerve agent Tabun (GA), highlighting its relevance in the context of chemical weapons research and verification. wikipedia.orglookchem.comnih.govnoaa.gov Its ability to act as an activating agent for carboxylic acids has also been explored, broadening its utility in organic synthesis. sigmaaldrich.compragmetis.comsigmaaldrich.com The first synthesis of the compound dates back to the turn of the 20th century by Ernst Ratzlaff, a student of the German chemistry professor August Michaelis. wikipedia.org

Scope and Objectives of the Research Outline

The primary objective of this article is to provide a detailed and focused scientific overview of this compound. The scope is strictly limited to its fundamental chemical properties, established synthesis methods, and its documented reactivity and applications in a research context. This outline aims to deliver a professional and authoritative resource by presenting factual, research-based findings. The content explicitly excludes any discussion of dosage, administration, or safety profiles to maintain a strict focus on the compound's chemical and academic characteristics.

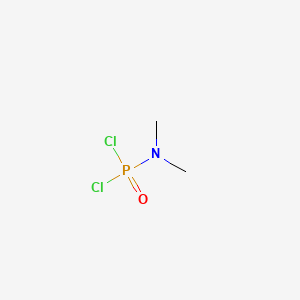

Structure

3D Structure

属性

IUPAC Name |

N-dichlorophosphoryl-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6Cl2NOP/c1-5(2)7(3,4)6/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNHXBEVSSILHPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)P(=O)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6Cl2NOP | |

| Record name | N,N-DIMETHYL PHOSPHORAMIDIC DICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30043 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074801 | |

| Record name | Dimethylamidophosphoric dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

This is a chemical weapon, chemical weapon precursor, or chemical weapon impurity which is similar to ethyl phosphorodichloridate. See the chemical datasheet for ethyl phosphorodichloridate for more information. | |

| Record name | N,N-DIMETHYL PHOSPHORAMIDIC DICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30043 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

677-43-0 | |

| Record name | N,N-DIMETHYL PHOSPHORAMIDIC DICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30043 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethylphosphoramidic dichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=677-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethylaminophosphoryl dichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000677430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylphosphoramidic dichloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203138 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethylamidophosphoric dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylphosphoramidic dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.584 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIMETHYLAMINOPHOSPHORYL DICHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XG32RK7L5Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Pathways

Established Synthetic Routes to Dimethylphosphoramidic Dichloride

The conventional synthesis of this compound has been a subject of chemical synthesis for over a century, with its initial preparation dating back to the turn of the 19th century by Ernst Ratzlaff, a student of German chemistry professor August Michaelis. researchgate.net

Synthesis from Phosphorus Oxychloride and Dimethylamine (B145610)

The most common and industrially significant method for preparing this compound involves the reaction of phosphorus oxychloride (POCl₃) with dimethylamine ((CH₃)₂NH). nih.govprepchem.com In a typical procedure, dimethylamine is added to an excess of phosphorus oxychloride, which often also serves as the solvent, at a controlled temperature, usually between 0° and 10°C. nih.govprepchem.com The reaction mixture is then heated under reflux for an extended period to ensure the completion of the reaction. nih.gov The final product is isolated and purified by distillation under reduced pressure. nih.gov

POCl₃ + 2(CH₃)₂NH → (CH₃)₂NPOCl₂ + (CH₃)₂NH₂Cl

Other Conventional Preparative Methods

To address some of the challenges associated with the traditional method, such as the generation of hydrogen chloride (HCl) as a byproduct, alternative conventional methods have been developed. One such method involves the use of basic anion exchange polymer resins. researchgate.net In this approach, the reaction between dimethylamine and phosphorus oxychloride is carried out in the presence of a polymer resin which acts as a scavenger for the HCl produced. researchgate.net This modification simplifies the workup process as the resin can be easily filtered off, and the desired product can then be obtained in high yield by vacuum distillation. researchgate.net This method is reported to be efficient and operationally simple, affording N,N-dialkyl phosphoramidic dichlorides in excellent yields within a few hours. researchgate.net

Advanced Synthetic Approaches and Innovations

The quest for greener, more efficient, and safer synthetic methods has driven research into advanced approaches for the synthesis of phosphoramidates, including this compound.

Novel Synthetic Pathways to DMPADC

While direct novel pathways for DMPADC are not extensively reported, advancements in the broader field of phosphoramidate (B1195095) synthesis suggest potential innovative routes. These include methods that avoid the use of hazardous chlorinating agents. researchgate.net For instance, oxidative cross-coupling reactions and phase-transfer catalysis have been introduced for the synthesis of phosphoramidates. nih.gov One historical approach, developed by Appel and Einig in 1975, involves reacting phosphoric acid and an amine in the presence of triphenylphosphine (B44618) and carbon tetrachloride. nih.gov Although this specific example does not directly yield DMPADC, the principle of forming the P-N bond through alternative activation methods is a key area of innovation.

Another area of exploration is the use of iodine-mediated reactions for the dehydrogenative cross-coupling of H-phosphonates with amines. nih.gov Such methods offer the potential for shorter reaction times and lower temperatures. nih.gov Microwave-assisted synthesis has also been reported for the preparation of N-arylphosphoramidates from nitrobenzene (B124822) and trialkyl phosphites, showcasing a departure from traditional amine precursors. nih.gov

Exploration of Alternative Precursors and Reagents

The exploration of alternative precursors and reagents aims to reduce the hazards and waste associated with conventional methods. The use of pyrophosphoryl chloride for the phosphorylation of amines has been studied as an alternative to phosphorus oxychloride. rsc.org Additionally, the development of greener catalysts is a significant area of innovation. For example, copper-cobalt double metal cyanides have been reported as effective and recyclable catalysts for the aerobic oxidative coupling of phosphites and amines, representing a move away from toxic chlorinated reagents. researchgate.net

The Staudinger-phosphite reaction, which utilizes azides, and the Atherton-Todd reaction, which uses chlorinating agents like carbon tetrachloride, are other established methods for phosphoramidate synthesis that represent alternative, though often hazardous, approaches. researchgate.net The development of catalytic systems, such as those using ZnI₂, for the oxidative coupling of phosphites and amines also presents a promising avenue for future synthetic strategies. researchgate.net

Optimization of Synthetic Conditions

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing costs and environmental impact. Key parameters that are often optimized include the reaction temperature, solvent, and the nature and concentration of reagents and catalysts.

For the conventional synthesis using phosphorus oxychloride and dimethylamine, the slow addition of the amine at a low temperature is critical to control the exothermic reaction and prevent the formation of side products. The subsequent refluxing period is optimized to ensure complete conversion.

In the method utilizing basic anion exchange polymer resins, the choice of resin and the solvent system are important factors. The use of these resins can lead to cleaner reaction profiles and higher yields. researchgate.net

For more advanced methods, the optimization of the catalyst system is paramount. This includes screening different catalysts, optimizing the catalyst loading, and determining the ideal reaction temperature and time. For example, in silver(I)-promoted oxidative coupling reactions for similar compounds, acetonitrile (B52724) has been identified as a "greener" and effective solvent, and the reaction time has been significantly reduced without compromising the yield.

The table below summarizes and compares various synthetic methodologies for phosphoramidic dichlorides, highlighting key aspects of each approach.

| Synthetic Method | Precursors | Key Reagents/Catalysts | Advantages | Disadvantages | Reference(s) |

| Conventional Synthesis | Phosphorus oxychloride, Dimethylamine | - | Well-established, High yield | Generates HCl byproduct, Excess POCl₃ required | nih.gov, prepchem.com |

| Polymer-Assisted Synthesis | Phosphorus oxychloride, Dimethylamine | Basic anion exchange polymer resin | Simplified workup, High yield, Cleaner reaction | Cost of polymer resin | researchgate.net |

| Oxidative Cross-Coupling | Phosphoric acid, Amine | Triphenylphosphine, Carbon tetrachloride | Avoids POCl₃ | Use of hazardous CCl₄ | nih.gov |

| Iodine-Mediated Coupling | H-phosphonates, Amines | Iodine | Milder conditions | - | nih.gov |

| Catalytic Aerobic Oxidation | Phosphites, Amines | Copper-cobalt double metal cyanide | Green catalyst, Avoids chlorinated reagents | - | researchgate.net |

Influence of Reaction Parameters on Yield and Purity

The synthesis of this compound, a crucial intermediate in various chemical industries, is highly dependent on carefully controlled reaction parameters. The yield and purity of the final product are directly influenced by factors such as temperature, reaction duration, and the stoichiometry of the reactants.

A common and established method for preparing this compound involves the reaction of phosphorus oxychloride with dimethylamine. prepchem.com In a typical procedure, dimethylamine is added to an excess of phosphorus oxychloride at a controlled low temperature, generally between 0°C and 10°C. prepchem.com This initial phase is critical for managing the exothermicity of the reaction. Following the addition, the reaction mixture is heated to reflux, typically around 105°C, for an extended period, which can be as long as 18 hours, to ensure the reaction proceeds to completion. prepchem.com The final product is then isolated by distillation under reduced pressure. prepchem.com

The reactivity of the chlorine atoms in phosphorus amides is generally lower than in phosphoryl chloride, which contributes to slower reaction rates. asianpubs.org This necessitates longer reaction times or higher temperatures to achieve complete conversion. asianpubs.org The principles observed in the synthesis of related organophosphorus compounds, such as methylphosphonyl dichloride, underscore the importance of parameter optimization. For instance, studies on similar syntheses have shown that the slow and controlled addition of one reactant to another at reflux can suppress the formation of by-products, leading to significantly higher yields, sometimes reaching 98%. researchgate.net

The choice of reaction temperature represents a critical balance. While higher temperatures can increase the reaction rate, they may also promote the formation of undesirable polymeric by-products. google.com Conversely, temperatures that are too low may result in an impractically slow reaction. The use of catalysts, such as inorganic halides, has been explored in related syntheses to improve reaction rates and yields at more moderate temperatures, typically ranging from 75°C to 150°C. google.com Pressure is not generally considered a significant factor, with most procedures conducted at atmospheric pressure for operational convenience. google.com

The following interactive table summarizes typical reaction parameters for the synthesis of this compound.

Table 1: Reaction Parameters for this compound Synthesis Data derived from established synthesis procedures. prepchem.com

| Parameter | Value/Condition | Purpose |

|---|---|---|

| Reactants | Phosphorus oxychloride, Dimethylamine | Formation of the P-N bond |

| Initial Temperature | 0°C - 10°C | Control of initial exothermic reaction |

| Reflux Temperature | 105°C | To drive the reaction to completion |

| Reaction Time | 18 hours | Ensure complete conversion |

| Purification | Distillation at reduced pressure | Isolation of the pure product |

Reactivity and Reaction Mechanisms

Electrophilic Phosphorylating Capabilities

The phosphorus atom in dimethylphosphoramidic dichloride is highly electrophilic, making the compound an effective phosphorylating agent. This property is harnessed to activate hydroxyl and carboxyl groups for subsequent reactions.

Activation of Carboxylic Acids and Alcohols

This compound is employed as an activating agent for both carboxylic acids and alcohols. It is recommended as a chlorinating reagent for primary alcohols, converting them into the corresponding chloroalkanes in high yields when refluxed in 1,2-dimethoxyethane. thieme-connect.de This transformation proceeds through the activation of the alcohol's hydroxyl group. The reagent has also been noted for its utility in derivatizing hindered alcohols. core.ac.uk

A significant application of its activating capability is in the synthesis of β-lactams from carboxylic acids and imines. acs.orgcdnsciencepub.comehu.es In this context, this compound activates the carboxylic acid, facilitating a [2+2] cycloaddition reaction. dokumen.pub This process underscores the reagent's role in promoting bond formation by converting a poor leaving group (hydroxyl) into a much better one.

Reductive Deoxygenation of Alcohols

While this compound is effective at activating alcohols for substitution, its application as a primary reagent for the direct reductive deoxygenation of alcohols is not prominently described in the reviewed scientific literature. Deoxygenation reactions typically involve the cleavage of derivatives, and while the compound can be used to create such derivatives, it is not cited as the deoxygenating agent itself. core.ac.uk

Cycloaddition Reactions

This compound is a key reagent in promoting cycloaddition reactions, most notably in the synthesis of β-lactam rings, which are core structures in many antibiotic compounds.

Preparation of β-Lactams from Acetic Acids and Imines

A well-documented use of this compound is as a convenient reagent for the preparation of β-lactams from acetic acids and imines. acs.orgcdnsciencepub.comehu.esdntb.gov.uamolaid.com This reaction, a variation of the Staudinger synthesis, involves the in-situ formation of a ketene (B1206846) from the activated acetic acid, which then undergoes a [2+2] cycloaddition with an imine. The use of this compound, often in conjunction with a tertiary amine base like triethylamine (B128534), provides good to excellent yields of the desired β-lactam products. dokumen.pubresearchgate.net This method is also noted for its application in creating α-keto-β-lactams from 3-bis(ethylthio)β-lactams. researchgate.net

| Reactants (Acetic Acid Derivative & Imine) | Reagent System | Product | Yield | Stereochemistry | Ref. |

| Acetic Acids & Schiff Bases | (Me₂N)POCl₂, Et₃N | β-Lactams | Good-Excellent | Not specified | researchgate.net |

| (2R,3S,E)-2-phenoxy-5-phenyl-3-(p-tolylamino)pent-4-enoic acid & Imine | (Me₂N)POCl₂ | (3R,4S)-3-phenoxy-4-((E)-styryl)-1-(p-tolyl)azetidin-2-one | Good-Excellent | cis | dokumen.pub |

Synthesis of 4-Unsubstituted Azetidin-2-ones

The synthesis of 4-unsubstituted azetidin-2-ones, a specific class of β-lactams, has also been explored. ehu.esresearchgate.netresearchgate.netcapes.gov.br While direct synthesis via cycloaddition using this compound can yield various substituted β-lactams, 4-unsubstituted versions are often prepared in subsequent steps. For instance, 4-acetoxyazetidin-2-ones, which can be formed from reactions involving the reagent, can be treated with hydrosilanes to afford the target 4-unsubstituted β-lactams in high yields. researchgate.netresearchgate.net This highlights a multi-step pathway where this compound is crucial in the initial ring formation. researchgate.net

Halogen Exchange Reactions

The chlorine atoms of this compound can participate in exchange reactions. When an equimolar mixture of this compound and hexamethylphosphoramide (B148902) is heated, a radical exchange occurs, where a dimethylamino group (NMe₂) substitutes a chlorine atom to form tetramethylphosphorodiamidic chloride. researchgate.net This specific reaction follows first-order kinetics at 120°C. researchgate.net While this demonstrates the lability of the P-Cl bond, literature describing direct halogen-for-halogen exchange (e.g., chlorine for fluorine or bromine) is not extensive. The existence of a bromide analogue is implied in studies where it gives a lower yield of the product schradan (B1681561) compared to the dichloride, but the synthesis via direct exchange is not detailed. researchgate.net

Fluoride-Chloride Exchange for Phosphoramidofluoridates

The chlorine atoms of this compound can be substituted by fluoride (B91410) atoms through a halogen exchange reaction to yield phosphoramidofluoridates. This transformation is a key step in the synthesis of certain biologically active compounds and chemical probes.

Detailed research findings indicate that the synthesis of phosphoramidic difluorides can be achieved by treating a phosphoramidic dichloride with a fluorinating agent like potassium fluoride (KF) in an appropriate solvent such as acetone. nih.gov This fluoride-chloride exchange is a crucial process for accessing phosphoramidofluoridates, which are valuable intermediates in "Phosphorus-Fluoride Exchange (PFEx) click chemistry." nih.govresearchgate.net In this methodology, the resulting phosphoramidic difluoride can then react with nucleophiles like alcohols to form the desired phosphoramidofluoridate products. nih.govresearchgate.net

The general scheme for the fluoride-chloride exchange is presented below:

Scheme 1: Fluoride-Chloride Exchange Reaction

A specific example from the literature involves the preparation of a phosphoramidic difluoride from a dichloride precursor, which is then used to synthesize phosphoramidofluoridates. nih.gov

Table 1: Preparation of Phosphoramidic Difluoride via Halogen Exchange Data sourced from Sun et al. nih.gov

| Reagent | Molar Mass ( g/mol ) | Mass (g) | Moles (mmol) | Equivalents |

| Phosphoramidic Dichloride | 238.05 | 1.19 | 5.00 | 1.0 |

| Potassium Fluoride (KF) | 58.10 | 2.32 | 40.0 | 8.0 |

| Product | ||||

| Phosphoramidic Difluoride | 205.14 | 0.870 | 4.20 | (85% Yield) |

This exchange reaction highlights a fundamental aspect of this compound's reactivity, enabling its conversion into more reactive or selectively reactive fluorinated analogues.

Other Key Reactions

Beyond halogen exchange, this compound participates in several other important chemical transformations.

This compound is expected to react with thiols, which are sulfur analogues of alcohols. In these condensation reactions, the thiol acts as a nucleophile, attacking the electrophilic phosphorus atom and displacing a chloride ion. This results in the formation of a P-S (phosphorothioamidate) bond. The reaction would typically proceed via a nucleophilic substitution mechanism.

While specific studies detailing the condensation of this compound with a wide range of thiols are not extensively documented in the provided context, the general reactivity of phosphoryl chlorides with nucleophiles suggests this pathway. The reaction can be catalyzed by a base, which deprotonates the thiol to form a more nucleophilic thiolate anion.

General Reaction Scheme:

The reaction can be controlled to achieve mono- or di-substitution by adjusting the stoichiometry of the reactants. Such reactions are fundamental in organophosphorus chemistry for creating compounds with specific electronic and steric properties.

The Beckmann rearrangement is a classic organic reaction that converts an oxime into an amide. wikipedia.orgmasterorganicchemistry.com Various reagents can promote this rearrangement by activating the oxime's hydroxyl group, turning it into a good leaving group. wikipedia.orgchemtube3d.com Phosphorus-containing chemicals are known to be effective activating agents for this purpose. mdpi.comresearchgate.net

This compound has been investigated as a potential reagent to induce the Beckmann rearrangement. mdpi.comresearchgate.net In a study screening various commercially available phosphorus-containing reagents, this compound was used to promote the rearrangement of acetophenone (B1666503) oxime to N-phenylacetamide. mdpi.com

The proposed mechanism involves the oxime's hydroxyl group attacking the electrophilic phosphorus center of the this compound. This forms a phosphorodiamidic intermediate, making the oxygen a good leaving group. Subsequent rearrangement leads to the formation of the corresponding amide.

However, research findings indicate that while this compound can facilitate the reaction, it is not the most effective promoter under the tested conditions. mdpi.com

Table 2: Beckmann Rearrangement of Acetophenone Oxime with Various Phosphorus Reagents Data derived from a study on the Beckmann rearrangement. mdpi.com

| Entry | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenyl dichlorophosphate (B8581778) | CH₃CN | rt | 0.5 | 95 |

| 2 | Ethyl dichlorophosphate | CH₃CN | rt | 1.0 | 75 |

| 3 | Diphenyl chlorophosphate | CH₃CN | rt | 2.0 | 50 |

| 4 | Diethyl chlorophosphate | CH₃CN | rt | 2.0 | 45 |

| 5 | N,N-Dimethylphosphoramidic dichloride | CH₃CN | rt | 2.0 | 30 |

As shown in the table, other reagents like phenyl dichlorophosphate provided significantly higher yields in a shorter reaction time, suggesting they are more efficient promoters for this specific transformation. mdpi.com

The sequential substitution of the two chlorine atoms in this compound allows for the synthesis of phosphorodiamidates. When this compound reacts with an excess of dimethylamine (B145610), or in a stepwise manner, both chlorine atoms are replaced by dimethylamino groups, yielding N,N,N',N'-tetramethylphosphorodiamidate.

This reaction proceeds through a nucleophilic substitution mechanism. The nitrogen atom of dimethylamine attacks the phosphorus center, leading to the displacement of a chloride ion. The initial product is N,N-dimethylphosphoramidochloridate, which then undergoes a second substitution by another molecule of dimethylamine.

Reaction Scheme:

This type of reaction is not limited to dimethylamine. Research has shown that N,N-dimethylphosphoramidic dichloride can react with various primary and secondary amines to form unsymmetrical phosphoramides. asianpubs.org For instance, it has been used to synthesize N,N-dimethyl-N',N''-diarylphosphoramides by reacting it with the corresponding aromatic amines. asianpubs.org

Furthermore, a method for the reductive deoxygenation of alcohols involves the in-situ formation of N,N,N',N'-tetramethylphosphorodiamidates. In this procedure, an alcohol is treated with n-butyllithium and N,N-dimethylphosphoramidic dichloride, followed by the addition of dimethylamine to produce the stable tetramethylphosphorodiamidate intermediate. cdnsciencepub.com

Derivatives and Analogs Research

Synthesis and Characterization of Dimethylphosphoramidic Dichloride Derivatives

The synthesis of derivatives from this compound, a compound with the chemical formula (CH₃)₂NP(O)Cl₂, is a cornerstone of its research landscape. sigmaaldrich.comwikipedia.org The primary route for creating these derivatives involves the nucleophilic substitution of one or both of its chlorine atoms. asianpubs.org This precursor is typically synthesized by reacting dimethylamine (B145610) with phosphorus oxychloride. prepchem.com

A significant class of derivatives are the N,N-dimethyl-N',N''-diarylphosphoramides. These are prepared through the reaction of this compound with appropriate aromatic amines. asianpubs.org For instance, the reaction with p-toluidine (B81030) yields N,N-dimethyl-N',N''-di-p-tolylphosphoramide. asianpubs.org Similarly, phosphoramidic esters can be synthesized by reacting the parent dichloride with alcohols in the presence of a base catalyst. sigmaaldrich.comsigmaaldrich.com

Researchers have also successfully synthesized more complex heterocyclic derivatives. For example, reacting this compound with N-alkyl/aryl-N′-(4H-1,2,4-triazol-3-yl) amidines in the presence of triethylamine (B128534) produces sigmaaldrich.comasianpubs.orgsigmaaldrich.comtriazolo[4,3-c] asianpubs.orgprepchem.comsigmaaldrich.comchemicalbook.comtriazaphosphinine-5-oxide derivatives. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Other synthesized derivatives include N,N-dimethylamidotetrachlorophosphorane and O-propylchloroformimino-N,N-dimethylamidochlorophosphate. chemicalbook.com

The characterization of these newly synthesized compounds relies on a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is crucial for identifying the phosphorus environment. Infrared (IR) spectroscopy is used to identify functional groups, such as the P=O bond. asianpubs.org For solid compounds, melting point analysis and elemental analysis provide confirmation of purity and composition. asianpubs.org

The following table summarizes key data for selected derivatives:

| Derivative Name | Precursors | Characterization Highlights |

| N,N-dimethyl-N',N''-di-p-tolylphosphoramide | This compound, p-toluidine | m.p. 171-173ºC; ³¹P NMR shows a septet due to coupling with hydrogens of the dimethylamine group. asianpubs.org |

| N,N-dimethyl-N',N''-diphenylphosphoramide | This compound, aniline | Characterized by NMR and IR spectroscopy. asianpubs.org |

| Phosphoramidic esters | This compound, various alcohols | Synthesized in the presence of a base catalyst. sigmaaldrich.comsigmaaldrich.com |

| sigmaaldrich.comasianpubs.orgsigmaaldrich.comtriazolo[4,3-c] asianpubs.orgprepchem.comsigmaaldrich.comchemicalbook.comtriazaphosphinine-5-oxide derivatives | This compound, N-alkyl/aryl-N′-(4H-1,2,4-triazol-3-yl) amidines | Synthesized in the presence of triethylamine. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

Structure-Reactivity Relationships in Modified Compounds

The relationship between the structure of this compound derivatives and their chemical reactivity is a subject of detailed investigation. The reactivity of the chlorine atoms toward nucleophilic substitution is a key factor, and it has been observed that this reactivity is lower in phosphorus amides when compared to phosphoryl chloride. asianpubs.org

The electronic properties of the substituents play a dominant role in governing this reactivity. The basicity of the amine that substitutes one of the chlorine atoms significantly influences the reactivity of the remaining P-Cl bond. asianpubs.org This electronic effect is a critical consideration in the stepwise synthesis of complex phosphoramidates.

A reasonable correlation has been identified between ³¹P chemical shifts and the vibrational frequencies of the phosphoryl (P=O) group in the infrared spectra of N,N-dimethylamino- N',N''-diarylamino phosphine (B1218219) oxides. asianpubs.org This correlation provides insight into how the electronic environment around the phosphorus atom, as influenced by the aromatic amine substituents, affects the bond strength and character of the P=O double bond. For instance, the position of substituents (ortho, meta, para) on the aryl groups can subtly alter the phosphorus resonance in the NMR spectrum. asianpubs.org

Applications of Derivatives in Organic Synthesis

Derivatives of this compound are valuable reagents and intermediates in organic synthesis. lookchem.com They serve as activators for carboxylic acids, facilitating subsequent reactions. sigmaaldrich.comsigmaaldrich.com

One notable application is in the synthesis of β-lactams. By reacting with acetic acids and imines, these derivatives can be used to prepare functionalized β-lactam rings, which are core structures in many antibiotic compounds. sigmaaldrich.comsigmaaldrich.com The conversion of primary alcohols to alkyl chlorides can also be achieved using these derivatives. lookchem.com

Furthermore, these compounds are important raw materials for producing a range of products, including pharmaceuticals, agrochemicals, and dyestuffs. lookchem.com A specific derivative, N,N-diphenylphosphoramido chloride, is utilized in the synthesis of donor molecules that are employed in the enzymatic extension of immobilized DNA fragments with T4 DNA ligase. asianpubs.org The ability to react with 1,2-diols to form cyclic phosphoric amides, which can then be reduced to alkenes, highlights their utility in creating diverse molecular architectures. lookchem.com

Computational Studies on Derivative Formation

Computational chemistry offers powerful tools to investigate the properties and formation of molecules. In the context of related phosphorus compounds, molecular conformation has been studied by correlating ³⁵Cl Nuclear Quadrupole Resonance (NQR) frequencies with the calculated charge on the chlorine atoms. chemicalbook.com Such studies provide a deeper understanding of the electronic structure and bonding within these molecules. Vibrational spectra, which are key for experimental characterization, have also been the subject of computational analysis. chemicalbook.com These theoretical investigations help in assigning experimental spectral features and understanding the fundamental vibrational modes of the molecule. While specific computational studies on the formation of derivatives from this compound are not extensively detailed in the provided context, the methods applied to analogous structures like dimethylphosphoramidous dichloride demonstrate the potential of computational chemistry in this field. chemicalbook.com These studies can elucidate reaction mechanisms, predict stable isomers, and rationalize observed reactivity patterns.

Advanced Analytical and Spectroscopic Characterization

Chromatographic Techniques for Profiling

Chromatographic methods are essential for separating dimethylphosphoramidic dichloride from impurities, starting materials, and byproducts. Coupling chromatography with mass spectrometry provides a powerful tool for both qualitative and quantitative analysis.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organophosphorus compounds like this compound drawellanalytical.com. In this method, the sample is vaporized and separated based on its components' boiling points and interactions with a stationary phase within a capillary column drawellanalytical.comcromlab-instruments.es. Following separation, the molecules are ionized, typically by electron ionization (EI), and fragmented. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint nist.gov.

GC-MS is highly effective for impurity profiling due to its high separation efficiency and sensitivity nih.gov. The technique can detect and identify trace-level impurities, which is critical for quality control. The mass spectrum of this compound shows characteristic fragments that are used for its identification.

Table 1: Key Mass Spectrometry Data for this compound

| Property | Value |

| Molecular Formula | C₂H₆Cl₂NOP |

| Molecular Weight | 161.95 g/mol |

| Top Peak (m/z) | 42 |

| Second Highest Peak (m/z) | 43 |

| Third Highest Peak (m/z) | 125 |

This data is based on the NIST Mass Spectrometry Data Center records. nih.gov

The analysis of organophosphorus compounds by GC-MS is a well-established methodology, often employed in environmental monitoring and forensic toxicology drawellanalytical.comcromlab-instruments.escdc.gov. For complex samples, derivatization may be employed to improve the volatility and thermal stability of analytes, although this compound is typically amenable to direct analysis mdpi.com.

For highly complex mixtures where one-dimensional GC-MS may not provide sufficient separation, comprehensive two-dimensional gas chromatography-mass spectrometry (GC × GC-MS) offers significantly enhanced resolution and peak capacity wur.nlnih.govscispace.com. This powerful technique subjects the entire sample to two distinct chromatographic separations using columns with different stationary phases (e.g., nonpolar followed by polar) scispace.comchromatographyonline.com. The result is a highly structured two-dimensional chromatogram that separates compounds by volatility in the first dimension and polarity in the second chromatographyonline.com.

The primary advantages of GC × GC-MS include:

Increased Separation Power: It can resolve co-eluting peaks that would overlap in a single-dimension separation nih.govscispace.com.

Enhanced Selectivity: The use of two different column selectivities provides better separation of isomers and compounds with similar boiling points scispace.com.

Higher Sensitivity: The technique concentrates eluting bands, leading to taller, narrower peaks and improved signal-to-noise ratios scispace.com.

When coupled with a high-speed mass spectrometer, such as a time-of-flight (TOF-MS) or a rapid-scanning quadrupole MS, GC × GC-MS becomes the most powerful analytical tool for volatile analytes nih.govdlr.denih.gov. While specific applications for this compound impurity profiling are not extensively documented in public literature, the technique is widely applied to complex organophosphorus pesticide mixtures, demonstrating its suitability for such tasks chromatographyonline.com.

Table 2: Comparison of GC-MS and GC × GC-MS for Complex Sample Analysis

| Feature | 1D GC-MS | GC × GC-MS |

| Peak Capacity | Lower | Order of magnitude larger |

| Resolution | Good | Excellent |

| Sensitivity | Good | Enhanced (sharper peaks) |

| Data Complexity | Moderate | High |

Liquid chromatography-mass spectrometry (LC-MS) is a vital technique for analyzing polar, non-volatile, or thermally labile compounds that are not suitable for GC-MS without derivatization mdpi.comresearchgate.net. This makes it particularly useful for the analysis of potential degradation products or more polar impurities related to this compound researchgate.net.

In LC-MS, separation occurs in the liquid phase, followed by ionization, commonly using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) researchgate.netresearchtrends.net. The ESI process is particularly gentle, allowing for the analysis of intact molecular ions with minimal fragmentation.

Modern LC-MS platforms offer high sensitivity and specificity:

LC-MS/MS: Tandem mass spectrometry (using instruments like triple quadrupoles) allows for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), providing exceptional selectivity and quantitative accuracy for target analytes in complex matrices mdpi.comlcms.cz.

LC-QTOF-MS and LC-HRMS: Liquid chromatography coupled with Quadrupole Time-of-Flight or other high-resolution mass spectrometers (like Orbitrap) provides highly accurate mass measurements mdpi.com. This capability allows for the determination of elemental compositions for unknown impurities and definitive structural confirmation of the target compound.

The analysis of highly polar pesticides and related compounds is a challenging area where LC-MS/MS has proven to be an indispensable tool, often replacing multiple single-residue methods with a single, efficient multi-residue analysis lcms.czmhlw.go.jp.

Spectroscopic Investigations

Spectroscopic methods probe the interaction of molecules with electromagnetic radiation, providing fundamental information about chemical structure and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the unambiguous structural elucidation of organic molecules nih.gov. For an organophosphorus compound like this compound, a combination of ¹H, ¹³C, and ³¹P NMR spectra provides a complete picture of its molecular structure.

¹H NMR: The proton NMR spectrum is expected to show a signal for the two equivalent methyl (CH₃) groups. This signal will appear as a doublet due to coupling with the phosphorus-31 nucleus (³J(P,H)).

¹³C NMR: The carbon-13 NMR spectrum will show a signal for the methyl carbons nih.govacs.org. This signal will also be split into a doublet due to coupling with the phosphorus-31 nucleus (²J(P,C)).

³¹P NMR: Phosphorus-31 NMR is particularly informative for organophosphorus compounds nih.govresearchgate.net. Since ³¹P is a 100% abundant nucleus with a spin of ½, it provides sharp signals over a wide chemical shift range. The chemical shift is highly sensitive to the electronic environment around the phosphorus atom, making it diagnostic for the P(O)Cl₂ moiety. The ³¹P NMR spectrum of this compound would consist of a septet due to coupling with the six equivalent protons of the two methyl groups.

Table 3: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant |

| ¹H | ~2.7-3.0 | Doublet | ³J(P,H) ≈ 10-15 Hz |

| ¹³C | ~37-40 | Doublet | ²J(P,C) ≈ 4-6 Hz |

| ³¹P | ~20-25 | Septet | ³J(P,H) ≈ 10-15 Hz |

Note: Predicted values are based on typical ranges for similar organophosphorus compounds. researchgate.netasianpubs.org

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations scispace.com. The IR spectrum of this compound is characterized by several key absorption bands.

According to the NIST Chemistry WebBook, an evaluated infrared reference spectrum is available for this compound, collected by the Coblentz Society nist.gov. The spectrum would display characteristic stretching and bending vibrations for the bonds present in the molecule.

Table 4: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2950-2850 | C-H stretch | -N(CH₃)₂ |

| ~1280-1310 | P=O stretch | Phosphoryl |

| ~980-1000 | C-N stretch | Dimethylamino |

| ~500-600 | P-Cl stretch | Phosphoryl dichloride |

Note: Wavenumber ranges are typical for the assigned functional groups and are consistent with reference spectra for organophosphorus compounds. asianpubs.org

This technique provides a rapid and straightforward method for confirming the presence of key functional groups and for comparing a synthesized sample against a reference standard scielo.br.

Chemometric Applications in Analysis

Principal Component Analysis (PCA) for Sample Classification

Principal Component Analysis (PCA) is a powerful unsupervised pattern recognition technique used to reduce the dimensionality of complex datasets while retaining the most significant variance. In the context of this compound analysis, PCA is applied to data from analytical instruments, such as High-Performance Liquid Chromatography (HPLC), to classify samples based on their impurity profiles. nih.gov

The fundamental principle of PCA involves transforming the original set of correlated variables (e.g., retention times and peak areas of impurities) into a new set of uncorrelated variables known as principal components (PCs). The first principal component (PC1) accounts for the largest possible variance in the data, and each succeeding component accounts for as much of the remaining variance as possible. nih.gov For instance, in the impurity profiling of organophosphorus compounds, PC1 might be primarily related to the main compound, while the second principal component (PC2) could be related to impurities with different spectral characteristics. researchgate.net

By plotting the scores of the first few principal components, samples can be visualized in a lower-dimensional space. Samples with similar chemical compositions, and thus likely from the same synthesis batch or route, will cluster together in the PCA score plot. This allows for the effective classification of this compound samples. For example, a study on a related chemical warfare precursor, methylphosphonothioic dichloride, demonstrated that unsupervised pattern recognition using PCA could reveal the inherent clustering of samples from two different primary synthetic pathways. rsc.org

Illustrative PCA Data for Sample Classification:

| Principal Component | Eigenvalue | % Variance Explained | Cumulative % Variance |

| PC1 | 7.82 | 65.17 | 65.17 |

| PC2 | 2.51 | 20.92 | 86.09 |

| PC3 | 0.95 | 7.91 | 94.00 |

This table illustrates how the first two principal components in a hypothetical PCA analysis of this compound impurity data could account for over 86% of the total variance, allowing for effective sample clustering and classification.

Hierarchical Cluster Analysis (HCA)

Hierarchical Cluster Analysis (HCA) is another unsupervised classification method used to group similar samples based on their measured characteristics. HCA builds a hierarchy of clusters, either agglomeratively (bottom-up) or divisively (top-down). nih.gov In the analysis of chemical warfare agent precursors, HCA is used to reveal the natural groupings of samples based on the similarity of their impurity profiles. rsc.orgcostanziresearch.com

The process begins by calculating a distance matrix, which quantifies the dissimilarity between all pairs of samples. Common distance metrics include Euclidean distance. Then, a linkage algorithm is used to connect the most similar samples or clusters. This process continues until all samples are linked together in a single cluster. The results of HCA are typically visualized as a dendrogram, a tree-like diagram that illustrates the arrangement of the clusters. costanziresearch.com The branch lengths in the dendrogram are proportional to the distance between the clusters, providing a clear visual representation of the sample relationships. costanziresearch.com

For this compound, HCA can be applied to chromatographic or spectroscopic data to classify samples according to their manufacturing origin. Samples originating from the same process will exhibit similar impurity patterns and will therefore be grouped closely together in the dendrogram.

Illustrative HCA Dendrogram Interpretation:

| Cluster | Samples Included | Linkage Distance | Interpretation |

| 1 | A, B, C | 0.85 | Samples A, B, and C are highly similar, likely from the same batch. |

| 2 | D, E | 1.10 | Samples D and E form a distinct cluster, suggesting a different origin from Cluster 1. |

| 3 | F | N/A | Sample F is an outlier, significantly different from the other samples. |

This table provides a simplified interpretation of a hypothetical HCA dendrogram for this compound samples, demonstrating how the technique can classify samples into distinct groups.

Partial Least Squares Discriminant Analysis (PLS-DA)

Partial Least Squares Discriminant Analysis (PLS-DA) is a supervised classification technique that is particularly well-suited for analyzing datasets with a large number of variables and potential multicollinearity, which is common in spectroscopic and chromatographic data. nih.govehleringer.net Unlike unsupervised methods like PCA and HCA, PLS-DA uses class membership information (e.g., known synthesis route) to maximize the separation between predefined groups of samples. metabolon.com

PLS-DA works by projecting the data onto a set of latent variables (LVs) that capture the variance and correlation structure in the data most relevant to group differentiation. metabolon.com This makes it a powerful tool for identifying the key variables (e.g., specific impurities) that are most effective at distinguishing between different classes of this compound samples. The results of a PLS-DA model are often visualized in a scores plot, which shows the separation of the different classes, and a loadings plot, which indicates the variables that contribute most to this separation. metabolon.com

In a study involving a related organophosphorus precursor, an orthogonal partial least squares discriminant analysis (oPLS-DA) model achieved 100% classification accuracy in distinguishing between two synthetic pathways, demonstrating the high predictive power of this method. rsc.org Rigorous validation, often through permutation tests, is crucial to ensure the robustness of the PLS-DA model and to avoid overfitting. rsc.org

Illustrative PLS-DA Model Performance:

| Parameter | Value | Description |

| R²(X) | 0.82 | Proportion of the variance in the predictor variables (impurity data) explained by the model. |

| R²(Y) | 0.98 | Proportion of the variance in the response variable (synthesis route) explained by the model. |

| Q² | 0.95 | Predictive ability of the model, determined through cross-validation. A value > 0.5 is considered good. |

This table presents hypothetical performance metrics for a PLS-DA model developed to classify this compound samples based on their synthesis route, indicating a highly accurate and predictive model.

Isotopic Analysis for Source Attribution

Isotopic analysis is a powerful forensic tool used to determine the origin or synthetic pathway of a chemical compound by measuring the ratios of its stable isotopes. ehleringer.net For this compound, which can be a precursor to chemical warfare agents, isotopic analysis can provide crucial information for source attribution in forensic investigations. gao.gov The stable isotope ratios of elements like carbon (¹³C/¹²C), nitrogen (¹⁵N/¹⁴N), hydrogen (²H/¹H), and oxygen (¹⁸O/¹⁶O) in a molecule can vary depending on the geographic origin of the starting materials and the specific conditions of the manufacturing process. nih.gov

This "isotopic fingerprint" is a unique characteristic of the material that can be used to associate samples with a common origin or to link a product to its precursor source. ehleringer.netnih.gov For example, the stable carbon isotope ratio (δ¹³C) of the starting materials used in the synthesis of this compound will be reflected in the final product. Different manufacturers may use feedstocks from different geographical locations, leading to detectable variations in the isotopic composition of the final compound.

The analysis is typically performed using Isotope Ratio Mass Spectrometry (IRMS). The results are expressed in delta (δ) notation in parts per thousand (‰) relative to an international standard. nih.gov By comparing the isotopic signature of a seized sample of this compound to a database of known sources, it may be possible to infer its origin.

Illustrative Isotopic Data for Source Attribution:

| Sample ID | δ¹³C (‰) | δ¹⁵N (‰) | δ¹⁸O (‰) | Probable Origin |

| Unknown Sample | -28.5 | +2.1 | +15.3 | Matches with Manufacturer A |

| Reference A | -28.7 | +2.3 | +15.1 | Manufacturer A |

| Reference B | -31.2 | +4.5 | +18.9 | Manufacturer B |

| Reference C | -25.9 | +1.8 | +12.4 | Manufacturer C |

This table demonstrates how the comparison of stable isotope ratios from an unknown sample of this compound with reference samples from different manufacturers can be used to attribute the source.

Forensic and Attribution Science

Role as a Chemical Warfare Agent Precursor (Tabun)

Dimethylphosphoramidic dichloride is a key precursor in the synthesis of the organophosphorus nerve agent Tabun (GA). nih.govresearchgate.netwikipedia.org Tabun is classified as a Schedule 1 chemical under the Chemical Weapons Convention (CWC), indicating it has been developed, produced, stockpiled, or used as a chemical weapon and has very limited, if any, peaceful applications. wikipedia.org Consequently, DMPADC is also a controlled substance, as its primary use is in the illicit production of this nerve agent. wikipedia.orgnih.gov

The synthesis of Tabun from DMPADC involves a reaction with sodium cyanide and an alcohol, typically ethanol. The presence of DMPADC or its specific degradation products in a sample can serve as a strong indicator of activities related to the production of Tabun. nrt.org Forensic investigations in cases of alleged chemical weapon use often focus on identifying such precursors to confirm the identity of the agent used and to gain insights into its production pathway.

Chemical Attribution Signatures (CAS) Identification

Chemical Attribution Signatures (CAS) are trace chemical impurities, by-products, and unreacted starting materials found alongside a primary chemical. researchgate.net In the context of DMPADC, these signatures provide a chemical "fingerprint" that can help determine the synthetic route used for its production, the raw materials employed, and potentially link different batches of the chemical or connect a sample of Tabun back to its precursor stock. researchgate.netresearchgate.net The identification of these markers is a cornerstone of chemical forensics. nih.gov

Advanced analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS), are fundamental tools for identifying CAS in samples of DMPADC. nih.govresearchgate.net These methods are highly sensitive and can separate and identify the complex mixture of trace compounds that constitute the chemical signature.

The specific impurities and by-products present in a sample of DMPADC are often unique to the manufacturing process used. Different synthetic routes, variations in reaction conditions (temperature, pressure, catalysts), and the purity of starting materials will result in distinct impurity profiles. By analyzing these profiles, forensic chemists can discriminate between different production pathways. nih.govresearchgate.net

A 2021 study focused on developing a method for discriminating DMPADC produced via three different synthetic routes. The key findings are summarized below:

| Analytical Method | Number of Samples Analyzed | Potential CAS Identified | Assigned CAS Structures | Chemometric Models Used |

|---|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | 27 (from 3 routes) | 20 | 5 | Principal Component Analysis (PCA), Partial Least Squares Discriminant Analysis (PLS-DA) |

The study successfully established a PLS-DA model with high predictive ability, demonstrating that impurity profiling can reliably categorize DMPADC samples according to their synthesis method. nih.gov Similarly, a study on Tabun itself identified 109 chemical attribution signatures, many of which could be traced back to the impurities in the precursor chemicals, including DMPADC. nih.gov

Specific chemical compounds within the impurity profile serve as markers for a particular production method or even a specific production batch. researchgate.net These markers can include unreacted starting materials, intermediates, or unique by-products formed under specific conditions. For instance, the choice of solvent or chlorinating agent in a synthesis step can introduce unique impurities into the final product.

The stability of these chemical markers over time is a crucial factor for forensic analysis. Research has shown that the chemical attribution signatures in related compounds like Tabun are stable for a significant period, allowing for reliable differentiation of samples from various sources and production times. nih.gov By creating a database of impurity profiles from DMPADC produced by known methods, forensic experts can compare an unknown sample against this database to attribute its origin. nih.gov This comparative analysis is vital for identifying illicit production facilities and tracking the proliferation of chemical weapons.

Environmental Sampling and Analysis in Forensic Contexts

In the event of a suspected chemical attack involving Tabun, environmental sampling is a critical component of the forensic investigation. Responders and investigators collect samples from various matrices to identify the agent and its related compounds, including its precursor, DMPADC. nrt.org

Sampling strategies must be meticulously planned, considering the physical state of the agent, the types of surfaces contaminated (porous vs. non-porous), and environmental conditions that affect agent persistence. nrt.org Since nerve agents like Tabun can degrade in the environment, the detection of more persistent precursors or degradation products is often key to confirming its use. nih.gov

The detection of DMPADC in environmental samples—such as soil, water, or on surfaces—requires highly sensitive analytical techniques capable of performing trace analysis. The concentration of the precursor may be extremely low, diluted by environmental factors, or present only as a residue.

A comparison of common analytical methods for detecting chemical warfare agents and their by-products in environmental samples highlights their respective strengths:

| Technique | Sample Type Advantage | Methodology | Notes |

|---|---|---|---|

| Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS) | Aqueous samples and extracts | Direct analysis of liquids without derivatization. | Provides good chromatographic peak shape for hydrolysis products. Can determine agents and hydrolysis products in a single analysis. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Organic extracts | Requires derivatization for compounds with hydroxyl groups (e.g., hydrolysis products). | Preferred for volatile and non-polar compounds. |

LC-ESI-MS offers a distinct advantage for analyzing aqueous samples, as it can be conducted directly without the time-consuming derivatization steps often required for GC-MS analysis of hydrolysis products. nih.gov This allows for faster identification of DMPADC and its related compounds in water or soil extracts.

Interlaboratory Comparison Studies and Quality Control

To ensure the reliability and accuracy of forensic data in chemical attribution, rigorous quality control measures are essential. Interlaboratory comparison studies and proficiency testing, such as those organized by the Organisation for the Prohibition of Chemical Weapons (OPCW) for related chemical warfare compounds, are vital. dntb.gov.ua These exercises establish confidence in the ability of designated laboratories worldwide to competently and consistently identify CWC-related chemicals and their precursors.

The development of validated analytical models, such as the PLS-DA models used for discriminating synthetic pathways, is a key aspect of quality control. nih.govnih.gov Furthermore, creating and sharing comprehensive databases of mass spectra for previously uncharacterized impurities and degradation products is a critical ongoing effort. nih.gov These reference databases allow for the rapid and accurate identification of chemical attribution signatures in forensic samples, ensuring that analytical results are robust and defensible.

Environmental Fate and Degradation Studies

Reactivity with Atmospheric Moisture and Hydrolysis

Dimethylphosphoramidic dichloride is highly sensitive to moisture and readily undergoes hydrolysis upon contact with water, including atmospheric moisture. semanticscholar.orgresearchgate.net This reactivity is a primary determinant of its environmental persistence. The compound is expected to fume in moist air, reacting with water to generate corrosive and acidic vapors. fishersci.comcdnsciencepub.comforensicscientist.nl

The hydrolysis reaction involves the cleavage of the phosphorus-chlorine bonds. In this process, this compound reacts with water to yield dimethylamidophosphoric acid and hydrogen chloride (HCl). researchgate.netfishersci.comthermofisher.com This rapid reaction means the parent compound is unlikely to persist for extended periods in environments where moisture is present. nih.gov

Decomposition Pathways and Products

The principal decomposition pathway for this compound in the environment is hydrolysis. The products of this degradation are dimethylamidophosphoric acid and hydrogen chloride. fishersci.com

Beyond hydrolysis, thermal decomposition is another degradation route. When heated, the compound can decompose, leading to the release of irritating gases and vapors. fishersci.comthermofisher.com While the specific composition of these vapors is not fully detailed in all safety literature, they would likely include nitrogen oxides, carbon oxides, and phosphorus oxides. A specific thermal reaction occurs when an equimolar mixture of this compound and hexamethylphosphoramide (B148902) is heated to 120–200°C. This results in a radical exchange, forming tetramethylphosphorodiamidic chloride. researchgate.net At room temperature over several days, this same mixture can polymerize into a crystalline mass. researchgate.net

The compound is also noted to be highly reactive not just with water, but also with alcohols and amines, which can lead to other decomposition or transformation pathways if these substances are encountered. researchgate.net

Interaction with Environmental Adsorbents (e.g., MOFs, ZIFs)

However, information regarding the compound's reactivity with more common environmental adsorbents can be inferred. As a water-reactive acyl halide, it is cautioned that this compound may react with certain absorbent materials. researchgate.netcdnsciencepub.com These can include cellulose-based absorbents (like paper or wood products) and mineral-based or clay-based absorbents. cdnsciencepub.com Its identification in soil samples in some contexts suggests it can be transported into this medium. semanticscholar.org In soil, its fate would be governed by rapid hydrolysis due to soil moisture and potential interactions with soil components. google.com The decomposition of phosphoric triamides, a related class of compounds, is known to occur in soil. google.com

Environmental Mobility and Volatility

The environmental mobility of this compound is largely constrained by its high reactivity. Its potential to move through air, water, or soil is limited because it quickly degrades, especially in the presence of water. nih.gov

The compound's volatility is characterized by the following physical properties:

| Property | Value |

| Boiling Point | 168.7 °C at 760 mmHg |

| Vapor Pressure | 1.6 mmHg at 25°C |

| Specific Gravity | 1.362 g/mL at 20°C |

| LogP | 2.13370 |

| This table is interactive. Users can sort and filter the data. |

These values indicate a moderate level of volatility. The vapor pressure suggests that while it is not extremely volatile, it can exist in the vapor phase, posing an inhalation risk in contained spaces. archive.org Its specific gravity, being greater than water, means that if spilled into a body of water, it would sink, though it would rapidly hydrolyze. The high reactivity with water is the dominant factor limiting its transport in aquatic or moist soil environments. fishersci.comnih.gov Any significant environmental movement would likely involve the transport of its more stable degradation products rather than the parent compound itself.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations on Molecular Structure

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in determining the three-dimensional arrangement of atoms in dimethylphosphoramidic dichloride. These calculations provide optimized molecular geometries, including bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the compound's stability and reactivity.

Table 1: General Computed Properties of this compound

| Property | Value |

| Molecular Formula | C₂H₆Cl₂NOP |

| Molecular Weight | 161.95 g/mol |

| IUPAC Name | N,N-dimethylphosphoramidic dichloride |

This table presents generally available computed data.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions involving this compound. This compound is known to be a precursor in the synthesis of various organic compounds, including β-lactams and other phosphoramidates. dokumen.pubresearchgate.netehu.eus

Theoretical studies can model the interaction of this compound with nucleophiles, such as amines and alcohols, to elucidate the reaction mechanisms. These models can identify transition states, intermediate structures, and the energy barriers associated with different reaction pathways. For example, in the synthesis of β-lactams, computational modeling could detail the activation of the carboxylic acid by this compound and the subsequent cyclization reaction with an imine. researchgate.netehu.eus Similarly, its role in the formation of phosphonodiamidates from alcohols has been documented, a process that can be mechanistically explored through computational methods. mit.edu

While specific computational studies on the reaction mechanisms of this compound are not extensively published, the principles of computational chemistry provide a framework for how such investigations would be conducted.

Prediction of Spectroscopic Properties

Theoretical calculations can predict various spectroscopic properties of this compound, which are essential for its characterization. These include vibrational spectra (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra.

Vibrational Spectra (IR and Raman): DFT calculations can be employed to compute the vibrational frequencies and intensities of the normal modes of this compound. These theoretical spectra can then be compared with experimental data to aid in the assignment of spectral bands to specific molecular vibrations. A study on related N,N-dimethyl-N',N''-diaryl-phosphoramides has shown a correlation between the P=O vibration frequencies and ³¹P NMR chemical shifts, highlighting the utility of combining spectroscopic techniques with theoretical calculations. researchgate.net

NMR Spectra: The prediction of ¹H, ¹³C, and ³¹P NMR chemical shifts is another important application of computational chemistry. While an experimental ¹³C NMR spectrum for this compound is available in some databases, theoretical calculations can provide a more detailed understanding of the electronic environment of each nucleus. ehu.eus Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, are commonly used for this purpose. For complex molecules, these predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

Theoretical Studies on Degradation Pathways

Understanding the degradation pathways of this compound is crucial, particularly given its classification as a chemical weapon precursor. forensicscientist.nluva.nl Theoretical studies can model potential degradation reactions, such as hydrolysis and thermal decomposition, providing insights into the stability of the compound and the nature of its degradation products.

Hydrolysis: In the presence of water, this compound is expected to hydrolyze, leading to the formation of hydrogen chloride and dimethylamidophosphoric acid. researchgate.net Computational modeling can elucidate the mechanism of this hydrolysis, including the role of water molecules in the reaction and the energy profile of the process.

Thermal Degradation: Theoretical studies can also investigate the thermal decomposition of this compound. By calculating the bond dissociation energies and modeling potential fragmentation pathways, computational chemistry can predict the likely products of thermal degradation and the temperatures at which these processes occur. While specific theoretical studies on the degradation of this compound are limited in publicly accessible literature, the methodologies for such investigations are well-established in the field of computational chemistry.

Broader Research Implications and Future Directions

Contributions to Phosphorus Chemistry and Organophosphorus Compounds

Dimethylphosphoramidic dichloride is a notable compound within the field of phosphorus chemistry, primarily due to its function as a phosphorylating agent and a critical precursor. rsc.org As an electrophilic phosphorylating reagent, it is utilized to activate molecules like carboxylic acids and alcohols for reactions with nucleophiles. researchgate.net Its utility extends to the synthesis of various organophosphorus compounds, including those developed for use as fungicides and flame retardants. rsc.org

The compound's most significant and scrutinized role is as a direct precursor in the synthesis of organophosphorus nerve agents, particularly Tabun (GA). researchgate.netopcw.org This connection has led to its classification as a Schedule 2 chemical under the Chemical Weapons Convention (CWC), highlighting its importance in both synthetic chemistry and international security protocols. rsc.orgresearchgate.net Research into DMPADC has also informed the synthesis of complex biological molecules. For instance, it has been used in steroid synthesis to convert alcohols into corresponding tetramethylphosphonodiamidates, demonstrating its utility in creating specific phosphoramidate (B1195095) linkages. mit.edu

Table 1: Key Roles of this compound in Phosphorus Chemistry Interactive data table. Click on headers to sort.

| Role | Application Area | Significance |

|---|---|---|

| Precursor | Chemical Warfare Agents | Key intermediate in the synthesis of the nerve agent Tabun. researchgate.netopcw.org |

| Phosphorylating Reagent | Organic Synthesis | Used in the production of fungicides and flame retardants. rsc.org |

| Activating Agent | Organic Synthesis | Activates alcohols and carboxylic acids for nucleophilic attack. researchgate.net |

Potential for Novel Synthetic Reagents and Catalysts

The reactivity of this compound makes it a valuable starting material for the creation of novel reagents and catalysts. Its electrophilic nature allows for modification and incorporation into more complex molecular frameworks, leading to reagents with tailored functionalities.

A prominent example of this is its use in the burgeoning field of "click chemistry." Researchers have successfully used DMPADC as a starting material to synthesize PFK, a phosphoramidofluoridate-containing amino acid. nih.govescholarship.org This was achieved through a fluoride-chloride halogen exchange reaction. nih.govescholarship.org Genetically encoded into proteins, PFK acts as a latent bioreactive handle, enabling the formation of new, stable covalent linkages within and between proteins under biocompatible conditions. nih.gov This innovation provides powerful tools for studying protein structure, function, and interactions.

Furthermore, DMPADC has been investigated alongside other phosphorus-containing compounds for its potential to induce specific chemical transformations. One such area is its application in promoting the Beckmann rearrangement, a classic organic reaction that converts ketoximes into amides. mdpi.com While still under exploration, this line of inquiry demonstrates the continuing effort to harness the reactivity of established compounds like DMPADC for new synthetic methodologies. mdpi.com

Advancements in Chemical Forensics and Attribution Science

The most significant recent research involving this compound has been in the field of chemical forensics and attribution science. researchgate.netopcw.org As a key precursor to the nerve agent Tabun, identifying the origin of DMPADC is critical for enforcing the Chemical Weapons Convention (CWC) and investigating the illicit production of chemical weapons. researchgate.netopcw.orgopcw.org

The core principle of this research is that different synthetic pathways used to produce DMPADC result in unique impurity profiles. researchgate.net These profiles, known as chemical attribution signatures (CAS), act as a fingerprint, providing valuable intelligence about the manufacturing process and potentially the source of the material. researchgate.netopcw.orgopcw.org

Extensive studies have been conducted where DMPADC was synthesized via multiple distinct routes. opcw.orgdtic.mil The resulting batches were then meticulously analyzed to identify and characterize the trace impurities, residual starting materials, and by-products specific to each method. opcw.org This work has led to the identification of numerous potential CAS for DMPADC. researchgate.netopcw.org By creating databases of these signatures, forensic chemists can compare an intercepted sample of DMPADC or a derived chemical weapon to the known profiles, thereby attributing it to a specific synthetic route. researchgate.netopcw.org This capability is a powerful tool for verification activities and international security investigations. opcw.org

Emerging Research Areas and Unexplored Reactivity